molecular formula C9H12N2 B2663877 2-Cyclobutylpyridin-3-amine CAS No. 1417519-77-7

2-Cyclobutylpyridin-3-amine

Cat. No.: B2663877
CAS No.: 1417519-77-7
M. Wt: 148.209
InChI Key: IAYAANHMSHPCRW-UHFFFAOYSA-N
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Description

2-Cyclobutylpyridin-3-amine is an organic compound with the molecular formula C₉H₁₂N₂ It is a derivative of pyridine, featuring a cyclobutyl group attached to the second carbon of the pyridine ring and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyridin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-bromopyridine, a Suzuki cross-coupling reaction with cyclobutylboronic acid can be employed to introduce the cyclobutyl group. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclobutylpyridine derivatives with different degrees of hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, hydrogenated cyclobutylpyridines, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclobutylpyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylpyridin-3-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.

    2-Cyclohexylpyridin-3-amine: Features a cyclohexyl group, leading to different steric and electronic properties.

    2-Methylpyridin-3-amine: Contains a methyl group, resulting in different reactivity and biological activity.

Uniqueness

2-Cyclobutylpyridin-3-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics

Properties

IUPAC Name

2-cyclobutylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYAANHMSHPCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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